Cas no 88075-18-7 (4-(2-trimethylsilylethynyl)phenol)

4-(2-Trimethylsilylethynyl)phenol is a versatile organosilicon compound featuring a phenol group linked to a trimethylsilylethynyl moiety. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in Sonogashira coupling reactions and click chemistry applications. The trimethylsilyl (TMS) group enhances stability while allowing selective deprotection under mild conditions, enabling controlled functionalization. Its phenolic hydroxyl group offers further derivatization potential for constructing complex molecular architectures. The compound is particularly useful in pharmaceutical and materials science research, where precise modification of aromatic systems is required. Its balanced reactivity and stability make it a practical intermediate for synthesizing advanced organic frameworks.
4-(2-trimethylsilylethynyl)phenol structure
88075-18-7 structure
Product Name:4-(2-trimethylsilylethynyl)phenol
CAS No:88075-18-7
MF:C11H14OSi
MW:190.313764095306
MDL:MFCD20257321
CID:646077
PubChem ID:10750210
Update Time:2025-10-28

4-(2-trimethylsilylethynyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 4-((Trimethylsilyl)ethynyl)phenol
    • 4-[2-(trimethylsilyl)ethynyl]Phenol
    • Phenol, 4-[(trimethylsilyl)ethynyl]-
    • 4-(2-trimethylsilylethynyl)phenol
    • AK101986
    • 4-[(trimethylsilyl)ethynyl]phenol
    • 4-trimethylsilylethynylphenol
    • 4-(trimethylsilylethynyl)phenol
    • p-[(trimethylsilyl)ethynyl]phenol
    • GCOHQMFWLBOIHL-UHFFFAOYSA-N
    • p-[(trimethylsilyl)ethynyl]-phenol
    • 4038AC
    • FCH1416520
    • 4-(2-(trimethylsilyl)-1-ethynyl)phenol
    • 4-[2-(Trimethylsilyl)ethynyl]phenol (ACI)
    • Phenol, 4-[(trimethylsilyl)ethynyl]- (9CI)
    • 1-(4-Hydroxyphenyl)-2-(trimethylsilyl)acetylene
    • 4-(2-(Trimethylsilyl)ethynyl)phenol
    • 4-(Trimethylsilylacetylenyl)phenol
    • DTXSID80444327
    • MFCD20257321
    • C11H14OSi
    • SY105379
    • AS-61268
    • SCHEMBL1230907
    • C76902
    • CS-0186856
    • DA-17950
    • AKOS016004046
    • 88075-18-7
    • MDL: MFCD20257321
    • Inchi: 1S/C11H14OSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7,12H,1-3H3
    • InChI Key: GCOHQMFWLBOIHL-UHFFFAOYSA-N
    • SMILES: OC1C=CC(C#C[Si](C)(C)C)=CC=1

Computed Properties

  • Exact Mass: 190.081391600g/mol
  • Monoisotopic Mass: 190.081391600g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2

4-(2-trimethylsilylethynyl)phenol Security Information

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4-(2-trimethylsilylethynyl)phenol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  3 h, 80 °C
Reference
NIR-II Light Leveraged Dual Drug Synthesis for Orthotopic Combination Therapy
Zhao, Huisi; et al, ACS Nano, 2022, 16(12), 20353-20363

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  3 h, 80 °C
Reference
A DNAzyme-augmented bioorthogonal catalysis system for synergistic cancer therapy
You, Yawen; et al, Chemical Science, 2022, 13(26), 7829-7836

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium ,  1-Butyl-3-methylimidazolium tetrafluoroborate ;  5 min, 80 °C
Reference
Microwave-assisted, copper-free Sonogashira coupling between aryl halides and terminal alkynes using recyclable ionic liquid and catalyst
Duc, Dau Xuan ; et al, Letters in Organic Chemistry, 2022, 19(1), 28-33

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  1 h, rt
Reference
4-Alkynylphenyl imidazolylpropyl ethers as selective histamine H3-receptor antagonists with high oral central nervous system activity
Krause, Michael; et al, Journal of Medicinal Chemistry, 1998, 41(21), 4171-4176

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  20 h, 45 °C
Reference
Twisting and piezochromism of phenylene-ethynylenes with aromatic interactions between side chains and main chains
Pawle, R. H.; et al, Chemical Science, 2014, 5(11), 4184-4188

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  10 min, 40 °C
1.2 10 h, 40 °C; 4 h, 40 °C
1.3 Reagents: Sodium chloride Solvents: Water
Reference
Palladium-catalyzed carbon-carbon coupling reactions using aryl Grignards
Gottardo, Christine; et al, Tetrahedron Letters, 2002, 43(39), 7091-7094

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  3 h, 80 °C
Reference
Boosting Endogenous Copper(I) for Biologically Safe and Efficient Bioorthogonal Catalysis via Self-Adaptive Metal-Organic Frameworks
Zhu, Jiawei; et al, Journal of the American Chemical Society, 2023, 145(3), 1955-1963

Production Method 8

Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Cuprous iodide ,  Disodium tetrachloropalladate ,  2-[Bis(1,1-dimethylethyl)phosphino]-1-phenyl-1H-indole Solvents: N,N,N′,N′-Tetramethylethylenediamine ;  20 h, 80 °C; 80 °C → rt
1.2 Reagents: Water ;  rt
Reference
Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides
Torborg, Christian; et al, ChemSusChem, 2008, 1(1-2), 91-96

Production Method 9

Reaction Conditions
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  1.5 h, 80 °C
Reference
Sequential Sonogashira and Glaser coupling reactions: facile access to 1,4-disubstituted 1,3-butadiynes from aryl bromide
Gong, Yanfang; et al, Tetrahedron Letters, 2016, 57(20), 2143-2146

Production Method 10

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  30 min, 0 °C
Reference
One-pot click synthesis of 1N-Alkyl-4-aryl-1,2,3-triazoles from protected arylalkynes and alkyl bromides
Ladouceur, Sebastien; et al, Synthesis, 2011, (22), 3604-3611

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium ,  1-Butyl-3-methylimidazolium tetrafluoroborate ;  5 min, 80 °C
Reference
Microwave-assisted, copper-free Sonogashira coupling between aryl halides and terminal alkynes using recyclable ionic liquid and catalyst
Duc, Dau Xuan ; et al, Letters in Organic Chemistry, 2022, 19(1), 28-33

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Triethylamine ;  24 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  pH 1, rt
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  30 min, 0 °C
Reference
One-pot click synthesis of 1N-Alkyl-4-aryl-1,2,3-triazoles from protected arylalkynes and alkyl bromides
Ladouceur, Sebastien; et al, Synthesis, 2011, (22), 3604-3611

4-(2-trimethylsilylethynyl)phenol Raw materials

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Amadis Chemical Company Limited
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(CAS:88075-18-7)4-(2-trimethylsilylethynyl)phenol
Order Number:A862327
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:35
Price ($):377.0/1352.0
Email:sales@amadischem.com

Additional information on 4-(2-trimethylsilylethynyl)phenol

Comprehensive Overview of 4-(2-Trimethylsilylethynyl)phenol (CAS No. 88075-18-7): Properties, Applications, and Innovations

4-(2-Trimethylsilylethynyl)phenol (CAS No. 88075-18-7) is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry, material science, and pharmaceuticals. This compound, characterized by its trimethylsilyl-protected alkyne and phenolic hydroxyl group, serves as a versatile building block for advanced molecular architectures. Its unique structure enables applications in click chemistry, polymer synthesis, and bioconjugation, aligning with modern trends in green chemistry and sustainable material design.

The growing interest in 4-(2-trimethylsilylethynyl)phenol is reflected in its frequent appearance in searches related to high-performance polymers and bioactive molecule synthesis. Researchers and industry professionals often seek information on its solubility, stability under reaction conditions, and compatibility with catalytic systems. Recent advancements in metal-free coupling reactions have further highlighted its potential as a safer alternative to traditional cross-coupling reagents, addressing concerns about heavy metal contamination in pharmaceutical intermediates.

From a structural perspective, the trimethylsilyl (TMS) group in CAS 88075-18-7 acts as a protective moiety for the terminal alkyne, allowing selective deprotection for subsequent functionalization. This feature is particularly valuable in multistep organic synthesis, where chemists require precise control over reactivity. The compound’s phenolic OH group also facilitates derivatization into esters or ethers, expanding its utility in designing functional materials such as liquid crystals or self-assembled monolayers (SAMs).

In the context of drug discovery, 4-(2-trimethylsilylethynyl)phenol has emerged as a key intermediate for constructing alkyne-tagged bioactive molecules. These derivatives are pivotal in proteomics and chemical biology studies, enabling techniques like activity-based protein profiling (ABPP). The compound’s compatibility with CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reactions makes it indispensable for developing diagnostic probes and targeted therapeutics, topics frequently searched in academic and biotech circles.

Environmental and regulatory considerations have also shaped the discourse around 88075-18-7. As industries prioritize green chemistry metrics, this compound’s role in atom-economical transformations and catalytic recycling processes has been widely discussed. Its low toxicity profile compared to halogenated analogs positions it favorably for large-scale industrial applications, meeting stringent REACH and FDA guidelines.

Looking ahead, innovations in flow chemistry and continuous manufacturing are expected to further elevate the demand for 4-(2-trimethylsilylethynyl)phenol. Recent publications highlight its integration into microreactor systems for efficient heterocycle synthesis, a hot topic among process chemists. Additionally, its potential in organic electronics—particularly for conductive polymer backbones—aligns with the surge in searches for flexible electronics materials and energy storage solutions.

For laboratories handling this compound, proper storage recommendations include protection from moisture and prolonged exposure to air, given the hydrolytic sensitivity of the TMS-alkyne moiety. Analytical methods such as HPLC, GC-MS, and NMR spectroscopy are routinely employed for purity assessment, as emphasized in frequently accessed technical protocols.

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Amadis Chemical Company Limited
(CAS:88075-18-7)4-(2-trimethylsilylethynyl)phenol
A862327
Purity:99%/99%
Quantity:5g/25g
Price ($):377.0/1352.0
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